molecular formula C3HCl7 B1583055 1,1,1,2,2,3,3-Heptachloropropane CAS No. 594-89-8

1,1,1,2,2,3,3-Heptachloropropane

Cat. No.: B1583055
CAS No.: 594-89-8
M. Wt: 285.2 g/mol
InChI Key: YFIIENAGGCUHIQ-UHFFFAOYSA-N
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Description

1,1,1,2,2,3,3-Heptachloropropane is a chlorinated hydrocarbon with the molecular formula C3HCl7 and a molecular weight of 285.211 g/mol. This compound is characterized by its high chlorine content and is primarily used in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1,2,2,3,3-Heptachloropropane can be synthesized through the chlorination of propane under controlled conditions. The reaction typically involves the use of chlorine gas (Cl2) in the presence of a suitable catalyst, such as ferric chloride (FeCl3), at elevated temperatures. The reaction proceeds via a free radical mechanism, resulting in the substitution of hydrogen atoms with chlorine atoms.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination reactors where propane and chlorine gas are continuously fed into the system. The reaction is carefully monitored to ensure the desired degree of chlorination is achieved. The resulting product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: 1,1,1,2,2,3,3-Heptachloropropane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize this compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Chlorination reactions can be carried out using chlorine gas (Cl2) in the presence of a catalyst.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield chlorinated carboxylic acids and other oxidized derivatives.

  • Reduction: Reduction reactions can produce partially chlorinated hydrocarbons or even fully dechlorinated compounds.

  • Substitution: Further chlorination can lead to the formation of higher chlorinated derivatives or other chlorinated hydrocarbons.

Scientific Research Applications

1,1,1,2,2,3,3-Heptachloropropane is utilized in various scientific research applications, including chemistry, biology, medicine, and industry. Its high chlorine content makes it a valuable reagent in organic synthesis and analytical chemistry. In biology, it is used as a tracer compound in environmental studies to track the movement of chlorinated hydrocarbons in ecosystems. In medicine, it has been investigated for its potential use as an antimicrobial agent. In industry, it serves as an intermediate in the production of other chlorinated compounds and as a component in certain specialty chemicals.

Comparison with Similar Compounds

1,1,1,2,2,3,3-Heptachloropropane is compared with other similar compounds, such as 1,1,1,2,2,3,4-heptachloropropane and 1,1,1,2,3,3,3-heptachloropropane. These compounds share similar structural features but differ in the position and number of chlorine atoms. The uniqueness of this compound lies in its specific arrangement of chlorine atoms, which influences its reactivity and biological activity.

List of Similar Compounds

  • 1,1,1,2,2,3,4-Heptachloropropane

  • 1,1,1,2,3,3,3-Heptachloropropane

  • 1,1,1,2,2,3,3,4-Octachloropropane

Properties

IUPAC Name

1,1,1,2,2,3,3-heptachloropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HCl7/c4-1(5)2(6,7)3(8,9)10/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIIENAGGCUHIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HCl7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50208130
Record name 1,1,1,2,2,3,3-Heptachloropropane
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Molecular Weight

285.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

594-89-8
Record name 1,1,1,2,2,3,3-Heptachloropropane
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Record name 1,1,1,2,2,3,3-Heptachloropropane
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Record name 594-89-8
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Record name 1,1,1,2,2,3,3-Heptachloropropane
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Record name 1,1,1,2,2,3,3-heptachloropropane
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Record name 1,1,1,2,2,3,3-HEPTACHLOROPROPANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the structural characteristics of 1,1,1,2,2,3,3-Heptachloropropane?

A1: this compound is a chlorinated hydrocarbon. While the provided abstract doesn't explicitly detail its molecular weight or spectroscopic data, its molecular formula can be deduced from its name as C3H3Cl7. The research by Borovina et al. focuses on the unique Cl⋯Cl and Cl⋯H interactions within the molecule, highlighting their role in its structural conformation.

Q2: Can you elaborate on the production process of this compound as described in the provided research?

A2: While the research by Borovina et al. focuses on the structural analysis of this compound, the patent by Eckard et al. outlines a method for producing a related compound, 1,1,1,3,3-Pentafluoropropane. This process involves reacting 1,1,1,3,3-Pentafluoro-2,3-Dichloropropane with hydrogen fluoride in the presence of a noble metal catalyst. The patent also mentions a separate process for producing this compound. This involves reacting 1,1,1,2,3,3-Hexachloropropane with an aqueous alkali metal hydroxide solution in the presence of a phase-transfer catalyst. This suggests that this compound can be derived from other chlorinated hydrocarbons through specific chemical reactions.

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